(2-Benzoylphenyl)(4-fluorophenyl)methanone
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Overview
Description
(2-Benzoylphenyl)(4-fluorophenyl)methanone is an organic compound with the molecular formula C14H9FO It is a derivative of benzophenone, where one phenyl group is substituted with a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Benzoylphenyl)(4-fluorophenyl)methanone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 2-benzoylphenyl chloride with 4-fluorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is conducted in a non-polar solvent like dichloromethane or petroleum ether at low temperatures to control the reaction rate and yield .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography ensures high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(2-Benzoylphenyl)(4-fluorophenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the carbonyl group to alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.
Substitution: NaOCH3 in methanol, KOtBu in tert-butanol.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted benzophenones depending on the nucleophile used.
Scientific Research Applications
(2-Benzoylphenyl)(4-fluorophenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.
Industry: Utilized in the production of high-performance polymers and materials, such as polyetheretherketone (PEEK), which is known for its excellent mechanical and thermal properties
Mechanism of Action
The mechanism of action of (2-Benzoylphenyl)(4-fluorophenyl)methanone depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target proteins, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobenzophenone: Similar in structure but with two fluorine atoms on the phenyl rings.
4-Fluorobenzophenone: Contains a single fluorine atom on one of the phenyl rings.
Benzophenone: The parent compound without any fluorine substitution.
Uniqueness
(2-Benzoylphenyl)(4-fluorophenyl)methanone is unique due to the specific positioning of the fluorine atom, which can influence its chemical reactivity and biological activity. The presence of the fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable intermediate in the synthesis of pharmaceuticals and advanced materials .
Properties
CAS No. |
388-21-6 |
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Molecular Formula |
C20H13FO2 |
Molecular Weight |
304.3 g/mol |
IUPAC Name |
[2-(4-fluorobenzoyl)phenyl]-phenylmethanone |
InChI |
InChI=1S/C20H13FO2/c21-16-12-10-15(11-13-16)20(23)18-9-5-4-8-17(18)19(22)14-6-2-1-3-7-14/h1-13H |
InChI Key |
HBJBZKIKENUTRM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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